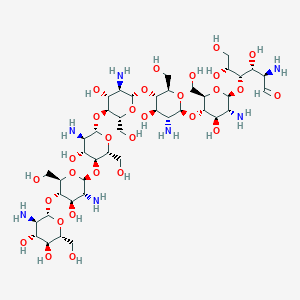

Chitoheptaose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chitoheptaose is a type of chitooligosaccharide, which is a partially depolymerized derivative of chitin or chitosan. Chitin is a natural polymer found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. This compound consists of seven N-acetyl-D-glucosamine units linked by β-1,4-glycosidic bonds. This compound has garnered significant attention due to its high solubility and exceptional biological properties compared to its parent polymers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chitoheptaose can be synthesized through enzymatic and chemical methods. Enzymatic methods involve the use of specific and non-specific enzymes to depolymerize chitin or chitosan. One-pot chemoenzymatic synthesis is a notable method where chitopentaose and chitobiose are used as starting materials. The key intermediate, 1,2-oxazoline derivative of chitopentaose, is prepared in water and transglycosylated to chitobiose using a mutant chitinase .

Industrial Production Methods: Industrial production of this compound primarily relies on enzymatic processes due to their advantages over chemical methods. Enzymatic depolymerization of chitin or chitosan is preferred for its low energy requirements, high efficiency, safety, and sustainability . These processes are expected to expand into commercial applications, replacing traditional degradation techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Chitoheptaose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and various substituted derivatives, which can be tailored for specific applications.

Applications De Recherche Scientifique

Chitoheptaose has a wide range of scientific research applications across various fields:

Chemistry: Used as a precursor for the synthesis of other functionalized oligosaccharides.

Biology: Studied for its role in plant defense mechanisms and as an elicitor of plant immune responses.

Mécanisme D'action

Chitoheptaose exerts its effects through various molecular targets and pathways. It has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-1β and interleukin-17A while increasing anti-inflammatory cytokines like interleukin-10 . It also reduces oxidative stress by decreasing reactive oxygen species and reactive nitrogen species levels. The compound’s antiapoptotic properties are mediated through the regulation of apoptotic factors such as caspase 3, BAX, and BCL-2 .

Comparaison Avec Des Composés Similaires

- Chitobiose

- Chitotriose

- Chitotetraose

- Chitopentaose

- Chitohexaose

Chitoheptaose stands out due to its optimal balance of polymerization and biological activity, making it a valuable compound for research and industrial applications.

Propriétés

Formule moléculaire |

C42H79N7O29 |

|---|---|

Poids moléculaire |

1146.1 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |

InChI |

InChI=1S/C42H79N7O29/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37/h1,9-42,51-66H,2-8,43-49H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1 |

Clé InChI |

PBGNKDQQCRJIHW-ZYUSNMNESA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)